molecular formula C9H9N3O B3364357 [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine CAS No. 1146290-53-0

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine

Cat. No.: B3364357
CAS No.: 1146290-53-0
M. Wt: 175.19
InChI Key: LXYQJBCWBCAIEY-UHFFFAOYSA-N
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Description

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine: is a heterocyclic compound featuring a five-membered oxadiazole ring fused to a phenyl group, with a methanamine substituent. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs high-yielding condensation reactions under controlled conditions to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Biological Activity

The compound [4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine is a derivative of the 1,3,4-oxadiazole scaffold, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The 1,3,4-oxadiazole ring system is known for its ability to interact with various biological targets through hydrogen bonding and π-π interactions. The presence of the phenyl group enhances its lipophilicity, potentially improving bioavailability and efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes such as telomerase, histone deacetylase (HDAC), and thymidylate synthase, which are crucial for cancer cell proliferation and survival .
  • Induction of Apoptosis : Some derivatives trigger apoptosis in cancer cells through mitochondrial pathways. For instance, studies demonstrated that specific oxadiazole derivatives increased fluorescence intensity in mitochondrial assays, indicating their role in apoptosis induction .

Case Studies

  • Tumor Reduction in Vivo : A study involving DLA-induced solid tumor models showed that selected 1,3,4-oxadiazole derivatives significantly reduced tumor size and weight. The compounds were administered at varying concentrations and demonstrated a dose-dependent response in tumor reduction .
  • Cell Line Studies : In vitro studies on various cancer cell lines indicated that these derivatives exhibit cytotoxic effects by disrupting cellular processes essential for cancer growth .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens:

  • Bacterial Inhibition : Research has shown that oxadiazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Compounds were found to possess minimum inhibitory concentrations (MICs) ranging from 16 to 62 µg/mL .
  • Fungal Activity : Other studies reported effective antifungal properties against Candida albicans, showcasing the broad-spectrum antimicrobial potential of these compounds .

Data Table: Antimicrobial Activity Summary

Compound IDTarget PathogenActivity TypeMIC (µg/mL)
4aStaphylococcus aureusAntibacterial16
4bEscherichia coliAntibacterial25
4iCandida albicansAntifungal30

Antioxidant Activity

The antioxidant capacity of oxadiazole derivatives has also been investigated. The presence of electron-donating groups significantly enhances their ability to scavenge free radicals. Computational studies using Density Functional Theory (DFT) have shown that these compounds can effectively mitigate oxidative stress-related damage .

Properties

IUPAC Name

[4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYQJBCWBCAIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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